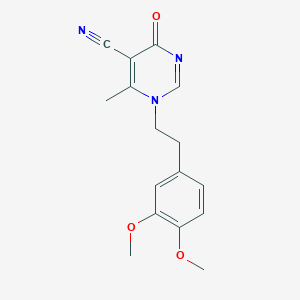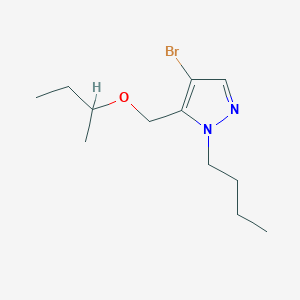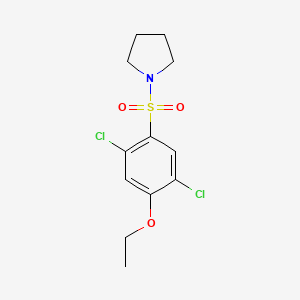
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine is a chemical compound with the molecular formula C12H15Cl2NO3S and a molecular weight of 324.22 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a 2,5-dichloro-4-ethoxyphenyl group and a sulfonyl group. The presence of these substituents imparts unique chemical and biological properties to the compound.
準備方法
The synthesis of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the 2,5-Dichloro-4-ethoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with the 2,5-dichloro-4-ethoxyphenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Sulfonylation: The final step involves the introduction of the sulfonyl group to the pyrrolidine ring. This can be done using sulfonyl chlorides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
化学反応の分析
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding phenol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the biological activity of sulfonylpyrrolidine derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can also interact with various biological targets, contributing to the compound’s overall biological activity .
類似化合物との比較
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine can be compared with other sulfonylpyrrolidine derivatives, such as:
1-(2,5-Dichlorophenyl)sulfonylpyrrolidine: Lacks the ethoxy group, which may affect its solubility and biological activity.
1-(4-Ethoxyphenyl)sulfonylpyrrolidine: Lacks the chloro substituents, which may influence its reactivity and binding affinity.
1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its chemical properties.
The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3S/c1-2-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-4-6-15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMSPNBIACARRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
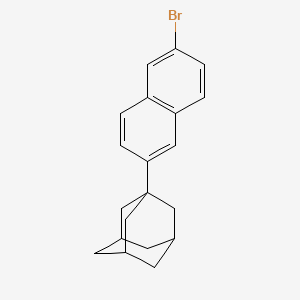
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2852781.png)
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2852783.png)
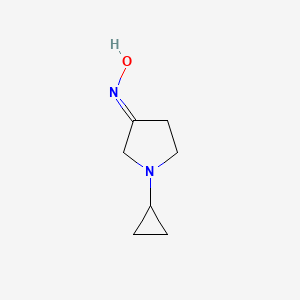
![7-(TERT-BUTYL)-2-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2852786.png)
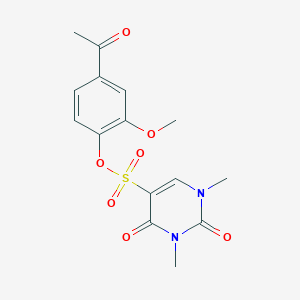
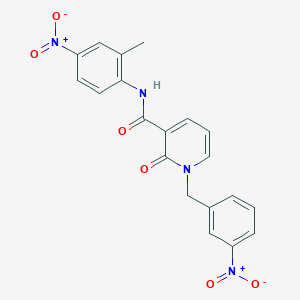
![N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2852790.png)
![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)
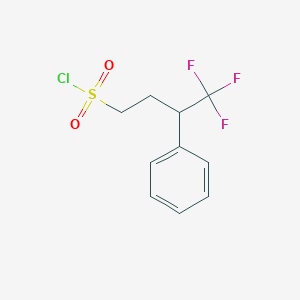
![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)
